

Chemical structure and properties of Bacimethrin

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Compound of Interest

Compound Name: *Bacimethrin*

Cat. No.: *B1211710*

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An In-depth Technical Guide to **Bacimethrin**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacimethrin is a naturally occurring pyrimidine antibiotic that functions as a thiamine antagonist. Isolated from bacteria such as *Bacillus megaterium* and *Streptomyces albus*, it exhibits inhibitory activity against a range of bacteria and yeast.^{[1][2][3]} Its mechanism of action involves the metabolic conversion into an analogue of thiamine pyrophosphate, which subsequently inhibits essential thiamine-dependent enzymes, disrupting cellular metabolism. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biosynthesis of **Bacimethrin**. It also includes detailed experimental protocols relevant to its study and evaluation.

Chemical Structure and Identification

Bacimethrin is a substituted pyrimidine with a methoxy group at the C2 position and a hydroxymethyl group at the C5 position.

- IUPAC Name: (4-amino-2-methoxypyrimidin-5-yl)methanol^[4]
- SMILES: COC1=NC=C(C(=N1)N)CO^[4]
- InChI: InChI=1S/C6H9N3O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)^[4]

- InChIKey:ZPNHGSNYBLXGOL-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Bacimethrin** is presented in Table 1. The data is a compilation of experimental and computed values from various sources.

Table 1: Physicochemical Properties of **Bacimethrin**

Property	Value	Reference
Identifiers		
CAS Number	3690-12-8	[4][5]
Molecular Properties		
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[4][5]
Molecular Weight	155.15 g/mol	[4]
Exact Mass	155.069476538 Da	[4]
Physical Properties		
Appearance	Needles	[1]
Melting Point	174 °C (with decomposition)	[1]
Optical Activity	Optically inactive	[1]
pKa'	5.2	[1]
Solubility		
Water	Soluble	[1]
Methanol	Soluble	[1]
Ethanol	Moderately Soluble	[1]
Glacial Acetic Acid	Soluble	[1]
Computed Properties		
XLogP3-AA	-0.2	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	5	[4]
Rotatable Bond Count	2	[4]

Mechanism of Action

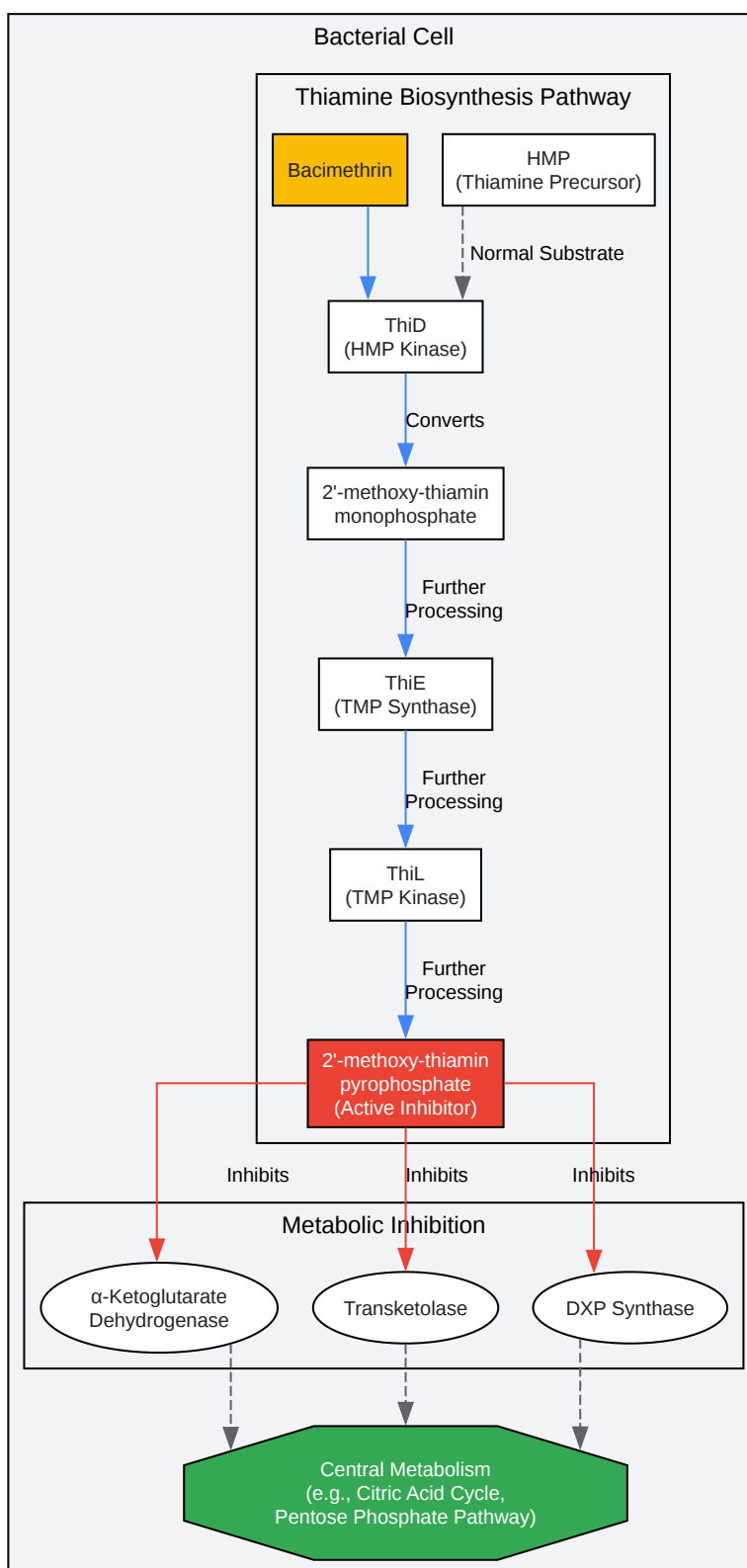
Bacimethrin acts as an antimetabolite, specifically targeting the thiamine (Vitamin B1) biosynthesis and utilization pathway. It is an analogue of the 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) moiety of thiamine.[\[6\]](#)[\[7\]](#)[\[8\]](#)

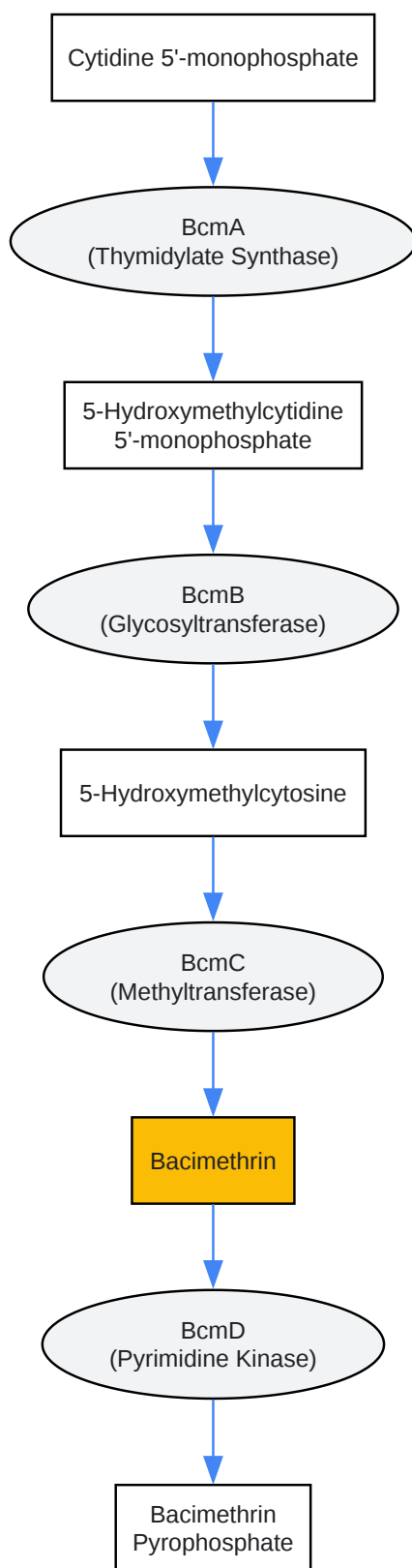
The toxicity of **Bacimethrin** arises from its intracellular conversion into 2'-methoxy-thiamin pyrophosphate (MeOThDP) by the host cell's own thiamine biosynthetic enzymes.[\[5\]](#)[\[9\]](#)[\[10\]](#) This active metabolite then acts as a competitive inhibitor for a subset of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for central metabolism.[\[10\]](#)

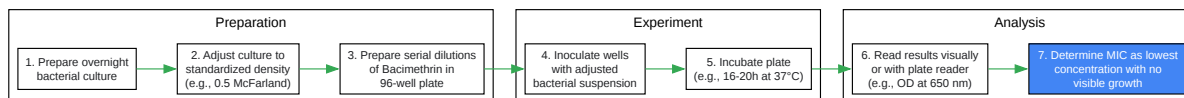
Key enzymes inhibited by 2'-methoxy-thiamin pyrophosphate in Escherichia coli include:

- α -Ketoglutarate Dehydrogenase
- Transketolase
- Deoxy-D-xylulose-5-phosphate Synthase[\[5\]](#)[\[10\]](#)

By inhibiting these enzymes, **Bacimethrin** disrupts critical metabolic pathways such as the citric acid cycle and the pentose phosphate pathway, leading to the cessation of growth.[\[10\]](#)







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